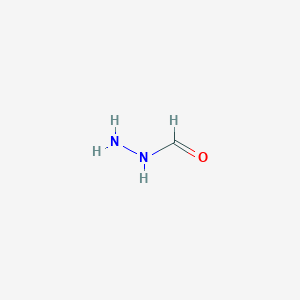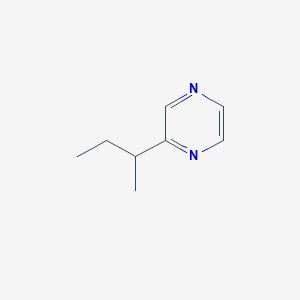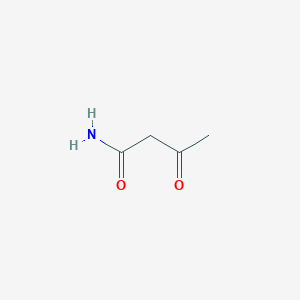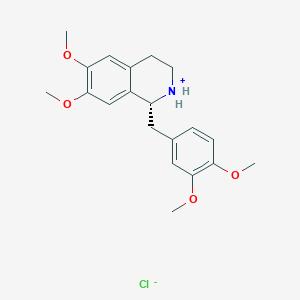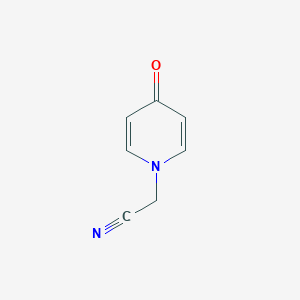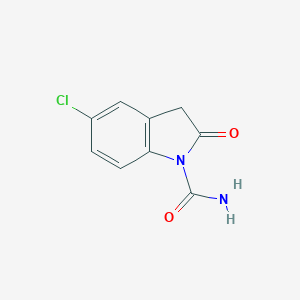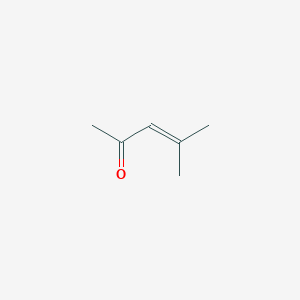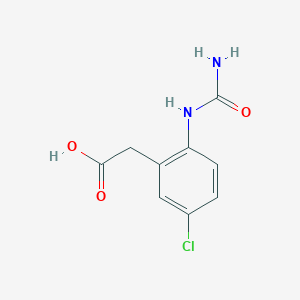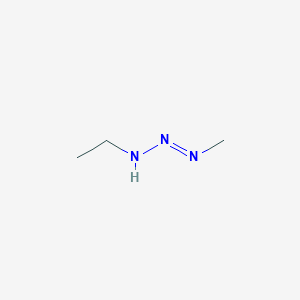
1-Ethyl-3-methyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyltriazene (EMT) is a chemical compound that belongs to the family of triazenes. It is a yellowish liquid with a pungent odor and has been widely used in scientific research for its unique properties. EMT is highly reactive and can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry.
Applications De Recherche Scientifique
1-Ethyl-3-methyltriazene has been widely used in scientific research for its unique properties. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes. It has also been used to study the structure and function of DNA and RNA.
Mécanisme D'action
1-Ethyl-3-methyltriazene is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids, nucleotides, and proteins. 1-Ethyl-3-methyltriazene can also undergo hydrolysis to form a diazonium ion, which can react with various nucleophiles. The reaction of 1-Ethyl-3-methyltriazene with nucleophiles can lead to the formation of adducts, which can be used to study the structure and function of biomolecules.
Effets Biochimiques Et Physiologiques
1-Ethyl-3-methyltriazene has been shown to have various biochemical and physiological effects. It can induce DNA damage and inhibit DNA synthesis. 1-Ethyl-3-methyltriazene has also been shown to inhibit the activity of various enzymes, including ribonuclease and alkaline phosphatase. 1-Ethyl-3-methyltriazene can also induce cell death by apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-3-methyltriazene has several advantages for lab experiments. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene can be used to study the structure and function of biomolecules, and it can also be used to induce DNA damage and inhibit DNA synthesis. However, 1-Ethyl-3-methyltriazene has some limitations. It is a highly toxic compound that can be dangerous to handle. 1-Ethyl-3-methyltriazene can also react with other chemicals in the lab, leading to unwanted reactions.
Orientations Futures
There are several future directions for the study of 1-Ethyl-3-methyltriazene. One area of research is the development of new synthetic methods for 1-Ethyl-3-methyltriazene. Another area of research is the study of the mechanism of action of 1-Ethyl-3-methyltriazene on biomolecules. 1-Ethyl-3-methyltriazene can also be used to study the structure and function of RNA, which is an area of research that is still relatively unexplored. Additionally, 1-Ethyl-3-methyltriazene can be used to develop new drugs that target specific biomolecules.
Conclusion
1-Ethyl-3-methyltriazene is a highly reactive molecule that has been widely used in scientific research for its unique properties. It can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes, as well as the structure and function of DNA and RNA. Despite its limitations, 1-Ethyl-3-methyltriazene has several advantages for lab experiments. There are also several future directions for the study of 1-Ethyl-3-methyltriazene, including the development of new synthetic methods and the study of its mechanism of action on biomolecules.
Méthodes De Synthèse
1-Ethyl-3-methyltriazene can be synthesized through the reaction of ethyl diazoacetate and methyl hydrazine. The reaction takes place in the presence of a catalyst such as palladium on carbon or copper (I) chloride. The resulting product is then purified through distillation or chromatography to obtain pure 1-Ethyl-3-methyltriazene.
Propriétés
Numéro CAS |
118398-99-5 |
|---|---|
Nom du produit |
1-Ethyl-3-methyltriazene |
Formule moléculaire |
C3H9N3 |
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
N-(methyldiazenyl)ethanamine |
InChI |
InChI=1S/C3H9N3/c1-3-5-6-4-2/h3H2,1-2H3,(H,4,5) |
Clé InChI |
JPDFQGLVHBSJAS-UHFFFAOYSA-N |
SMILES |
CCNN=NC |
SMILES canonique |
CCNN=NC |
Autres numéros CAS |
118398-99-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



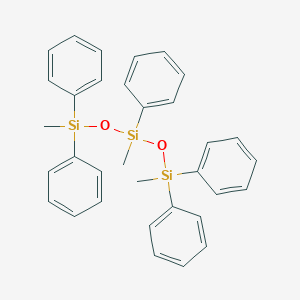


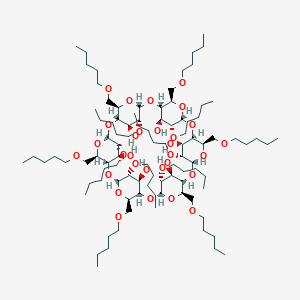
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
